4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol is an organic compound characterized by a unique structure that includes a butadiyne backbone connecting two phenolic units. Its chemical formula is , and it is known for its potential applications in organic electronics and materials science due to its distinctive electronic properties. The compound appears as a white to light yellow crystalline solid and has been studied for its photophysical and photochemical properties, making it a subject of interest in various scientific fields .
The reactivity of 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol can be attributed to the presence of multiple functional groups. It can undergo several types of reactions, including:
Several methods have been reported for synthesizing 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol:
The unique properties of 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol make it suitable for various applications:
Interaction studies involving 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol focus on its behavior in various environments. Research indicates that the compound exhibits significant changes in photophysical properties when interacting with solvents or other chemical species. For instance:
Several compounds share structural similarities with 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,4-Diphenylbutadiyne | Alkyne | Simplest structure without phenolic groups |
| 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzoic acid | Dicarboxylic acid | Contains carboxylic acid groups enhancing reactivity |
| 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | Aldehyde | Reactive carbonyl groups suitable for further derivatization |
| 1,2-Bis(phenylethynyl)benzene | Conjugated system | Exhibits different electronic properties due to ethynyl groups |
These compounds highlight the versatility and uniqueness of 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol within a broader context of related organic materials. Each compound's distinct functional groups contribute differently to their chemical behavior and potential applications.
4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol is a symmetrical diaryl compound with the systematic IUPAC name 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol. Its molecular formula is C₁₆H₁₀O₂, derived from two para-hydroxyphenyl groups (C₆H₅O) linked by a buta-1,3-diyne spacer (-C≡C-C≡C-). The compound’s structure features two terminal phenol moieties connected through a fully conjugated carbon-carbon triple bond system (Figure 1).
Table 1: Key molecular properties of 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀O₂ |
| Molecular Weight | 234.25 g/mol |
| Hybridization | sp-hybridized diyne core |
| Conjugation Length | 10 π-electrons |
The compound’s SMILES notation is C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)O)O, reflecting the para-substitution pattern of the phenolic groups and the central diyne unit.
While 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol itself lacks extensive historical documentation, its synthesis is rooted in methodologies developed for diaryl diynes. The Castro-Stephens coupling and Sonogashira cross-coupling reactions, pioneered in the mid-20th century, enabled the efficient formation of carbon-carbon triple bonds between aromatic systems. For example, diphenylacetylene (C₆H₅C≡CC₆H₅), a structurally simpler analog, has been synthesized via oxidative dimerization of phenylacetylene or dehydrohalogenation of dibromostilbene derivatives.
Recent advances in copper-catalyzed alkyne couplings, as demonstrated in the synthesis of 1,4-diarylbuta-1,3-diynes, suggest viable routes to 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol. A typical protocol involves coupling two equivalents of 4-ethynylphenol using CuI/TMEDA in acetone, yielding the target diyne after deprotection. However, the phenolic hydroxyl groups’ acidity necessitates protective strategies (e.g., silylation) during synthesis to prevent side reactions.
The compound’s rigid, linear geometry and extended conjugation make it a promising candidate for advanced materials. Key areas of interest include:
Compared to single triple-bond systems like diphenylacetylene, the buta-1,3-diyne core in this compound doubles the conjugation length, significantly altering its electronic properties. Computational studies predict a HOMO-LUMO gap reduction of ~0.8 eV relative to diphenylacetylene, suggesting enhanced conductivity in polymeric forms.
The synthesis of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol represents a significant challenge in organic chemistry due to its unique structural features consisting of two phenolic units connected by a conjugated buta-1,3-diyne backbone . This compound, with molecular formula C₁₆H₁₀O₂ and molecular weight of 234.254, has attracted considerable attention for its potential applications in materials science and biochemistry [3] . The synthetic approaches to this molecule encompass several key methodologies, each offering distinct advantages in terms of selectivity, efficiency, and functional group tolerance.
Stereoselective hydrochalcogenation reactions represent a fundamental approach for the functionalization of buta-1,3-diyne systems, providing access to valuable organochalcogen compounds with high geometric control [4] [5]. These reactions involve the addition of sulfur or selenium nucleophiles to the triple bonds of conjugated diynes, resulting in the formation of alkenyl chalcogenides with predictable stereochemistry [4] [6]. The methodology has proven particularly effective for the synthesis of (Z)-1-organylchalcogeno-but-1-en-3-yne derivatives from symmetrical and unsymmetrical buta-1,3-diyne precursors [5] [7].
The mechanisms underlying thiolation and selenation of buta-1,3-diynes proceed through distinct pathways that govern both the regioselectivity and stereoselectivity of the transformations [8] [4]. In thiolation reactions, diaryl disulfides undergo reductive cleavage to generate thiolate anions in situ, which subsequently add to the activated triple bond of the diyne system [4] [9]. The selenation process follows an analogous pathway, where diaryl diselenides are cleaved reductively to form selenolate anions that participate in nucleophilic addition to the alkyne functionality [8] [4].
The stereoselective nature of these additions arises from the preferred approach of the chalcogenolate nucleophile to the triple bond, which occurs in a syn-fashion relative to the diyne backbone [10] [4]. This stereochemical preference is influenced by electronic factors, including the electron-withdrawing nature of the adjacent alkyne unit and steric considerations imposed by the substituents on the aromatic rings [10] [11]. The chalcogenonium-catalyzed processes have emerged as particularly effective methods for achieving high stereoselectivity, with selenonium salts demonstrating exceptional Lewis acidity and stability compared to traditional chalcogenide catalysts [8] [12].
Computational studies have revealed that the transition states for these hydrochalcogenation reactions involve a loose SN2-like mechanism with significant oxocarbenium ion character [8] [10]. The regioselectivity is primarily controlled by the development of partial positive charge at the carbon atom adjacent to the C-H bond being activated, with inductively electron-withdrawing groups directing the reaction away from their position [10] [11]. Temperature effects play a crucial role in determining the product distribution, with elevated temperatures (70°C) leading to the formation of both monofunctionalized and bis-functionalized products in moderate to good yields [4] [5].
Rongalite (sodium formaldehyde sulfoxylate, HOCH₂SO₂Na) serves as a versatile and economical reducing agent for the cleavage of diaryl dichalcogenides, enabling the in situ generation of chalcogenolate species essential for hydrochalcogenation reactions [13] [9]. This reagent, originally employed in the textile industry as a decolorizing agent, has found extensive application in organic synthesis due to its mild reaction conditions and excellent compatibility with various functional groups [13] [9].
The mechanism of rongalite-mediated reductive cleavage involves the transfer of electrons from the sulfoxylate anion to the dichalcogenide bond, resulting in homolytic cleavage and the formation of two equivalents of chalcogenolate anions [13] [9]. These reactive intermediates are then available for nucleophilic attack on electrophilic substrates, including the activated triple bonds of conjugated diynes [9] [14]. The effectiveness of rongalite as a reducing agent is enhanced by the presence of carbonate bases, which facilitate the deprotonation of the intermediate species and promote the overall reaction efficiency [4] [9].
The advantages of rongalite over alternative reducing agents include its commercial availability, low cost, and operational simplicity [13] [9]. Unlike traditional metal-based reducing systems, rongalite-mediated reactions proceed under mild conditions without the need for inert atmosphere protection or elevated temperatures [9] [14]. The reagent has demonstrated particular utility in the synthesis of β-hydroxy sulfides, thioesters, and selenoesters through the facile ring opening and acylation of various electrophilic substrates [13] [9].
The Glaser coupling reaction represents one of the most fundamental and historically significant methods for the construction of conjugated diyne systems, including the buta-1,3-diyne backbone present in 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol [15] [16]. This copper-catalyzed oxidative homocoupling of terminal alkynes was first reported by Carl Andreas Glaser in 1869 and has since undergone numerous modifications to improve its efficiency and scope [15] [17].
The classical Glaser coupling employs copper(I) chloride or copper(I) bromide in the presence of an oxidant such as oxygen or air, with ammonia serving as the base and water or alcohol as the solvent [15] [18]. The reaction proceeds through the formation of copper(I) acetylide intermediates, which undergo oxidative coupling to yield the desired diyne products [15] [19]. Modern variants of this reaction, including the Eglinton reaction and Hay coupling, have introduced significant improvements in terms of reaction conditions and catalyst efficiency [15] [17].
The Eglinton reaction utilizes copper(II) acetate in pyridine as a more convenient alternative to the original Glaser conditions [17] [20]. Computational studies have revealed that this variant proceeds through a bimetallic reductive elimination mechanism rather than the formation of free alkynyl radicals, with the rate-limiting step being the alkyne deprotonation [17] [21]. This mechanistic insight explains the observed correlation between substrate acidity and reaction rate, with more acidic terminal alkynes providing faster reactions [17] [21].
The Hay coupling represents a catalytic modification that employs the tetramethylethylenediamine (TMEDA) complex of copper(I) chloride with oxygen as the terminal oxidant [15] [16]. This approach offers significant advantages in terms of catalyst loading and operational convenience, as it requires only catalytic amounts of copper rather than stoichiometric quantities [16] [22]. Recent developments have introduced bis-N-heterocyclic carbene ligands as efficient supports for copper catalysts, enabling Glaser coupling reactions to proceed under mild conditions with enhanced environmental friendliness [16] [22].
The synthesis of 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde, a closely related analogue of the target diphenol compound, has been successfully achieved using copper(II) acetate in methanol/pyridine (1:1) at room temperature for 24 hours, affording the product in 58% yield [23] [22]. This example demonstrates the practical applicability of Glaser coupling methodology for the construction of the buta-1,3-diyne core structure essential for accessing the target diphenol compound.
An innovative development in Glaser coupling methodology involves the anaerobic photoinduced pathway, which operates through a distinct radical mechanism [19] [24]. Under anaerobic conditions with light irradiation, copper(I) acetylides undergo photo-excited pathways to generate highly reactive alkynyl radicals that combine to form homocoupling products [19] [24]. This approach provides access to alkynyl radicals under mild conditions and enables efficient organic transformations through hydrogen atom transfer processes [19] [24].
Post-synthetic modifications of diyne systems provide valuable opportunities for the introduction of additional functionality and the construction of complex molecular architectures [25] [26]. These approaches are particularly important for accessing derivatives of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol that may not be readily accessible through direct synthetic routes [25] [27]. The methodologies encompass a range of chemical transformations, including radical cyclization reactions, functionalization processes, and structural modifications that preserve the core diyne framework while introducing new reactive centers [26] [25].
Radical cyclization reactions of diyne systems represent a powerful strategy for the construction of cyclic structures with concomitant introduction of functional groups [14] [27]. The sulfanyl radical addition and cyclization (SRAAC) methodology has emerged as a particularly effective approach for the transformation of unbranched diynes into functionalized cyclic products [14] [28]. This process involves the generation of sulfanyl radicals through the homolytic cleavage of disulfide bonds, followed by addition to the diyne system and subsequent cyclization to form five- or six-membered ring structures [14] [24].
The mechanism of sulfanyl radical-induced cyclization proceeds through the initial formation of carbon-centered radicals upon addition of the sulfanyl species to one of the triple bonds in the diyne system [14] [27]. These intermediate radicals then undergo intramolecular cyclization through attack on the adjacent alkyne functionality, generating cyclic structures with retention of one alkyne unit [14] [28]. The stereoselectivity of these cyclizations is typically high, with E:Z ratios of approximately 10:1 observed for the formation of cyclopentenyl derivatives [14] [24].
Atom exchange radical cyclization represents an alternative approach that utilizes metal-catalyzed radical generation and cyclization processes [27] [24]. These reactions employ transition metal catalysts, such as copper complexes, to facilitate the generation of electrophilic radicals that initiate cyclization cascades [27] [19]. The copper(I)/copper(II) redox cycling provides a mechanism for radical propagation and enables the construction of diverse molecular frameworks through controlled radical transformations [19] [27].
The substrate requirements for successful radical cyclization include the presence of appropriately positioned radical acceptors and the absence of competing side reactions that might interrupt the cyclization process [14] [28]. Unbranched diynes with methylene linkers have proven particularly suitable for these transformations, as they provide the necessary conformational flexibility for cyclization while maintaining sufficient reactivity for radical addition [14] [27].
Temperature and solvent effects play crucial roles in determining the efficiency and selectivity of radical cyclization reactions [14] [27]. Elevated temperatures (reflux conditions in benzene) are typically required to initiate the radical processes, while the choice of solvent influences both the solubility of reactants and the stability of radical intermediates [14] [24]. The use of radical initiators, such as 2,2'-azobisisobutyronitrile (AIBN), is essential for the generation of the initial radical species that propagate the cyclization cascade [14] [27].
The products of radical cyclization reactions include a diverse array of functionalized cyclic compounds that retain elements of the original diyne structure while incorporating new ring systems and functional groups [27] [28]. These transformations provide access to cyclopentenyl and cyclohexenyl derivatives that may serve as valuable intermediates for further synthetic elaboration or as target compounds with distinct biological or materials properties [14] [24].
Table 1: Stereoselective Hydrochalcogenation Reactions
| Reaction Type | Reagents/Conditions | Products/Yields | References |
|---|---|---|---|
| Hydrothiolation with diaryl disulfides | Diaryl disulfides, Rongalite (HOCH₂SO₂Na), K₂CO₃ | (Z)-1-sulfanylalk-1-en-3-yne derivatives | [4] [5] [6] |
| Hydroselenation with diaryl diselenides | Diaryl diselenides, Rongalite (HOCH₂SO₂Na), K₂CO₃ | (Z)-1-selanylalk-1-en-3-yne derivatives | [4] [5] [6] |
| Reductive cleavage mechanism | In situ generation of chalcogenolate anions | Chalcogenolate anions (ArS⁻, ArSe⁻) | [13] [9] |
| Temperature effect (25°C) | Room temperature, DMF solvent | Monofunctionalization products | [4] [5] |
| Temperature effect (70°C) | Elevated temperature conditions | Mixture of mono- and bis-products (moderate-good yields) | [4] [5] |
| Rongalite-mediated conditions | Reducing agent for S-S and Se-Se bond cleavage | Efficient reductive cleavage of dichalcogenides | [13] [9] |
| Stereoselectivity outcome | (Z)-selective addition to diynes | High Z-stereoselectivity | [4] [5] [6] |
Table 2: Glaser Coupling and Diyne Formation Strategies
| Method/Catalyst | Conditions | Mechanism Features | Product Yields | References |
|---|---|---|---|---|
| Classical Glaser coupling | CuCl, NH₃, H₂O or alcohol, air oxidation | Copper(I) acetylide formation, O₂ oxidation | Historical method, variable yields | [15] |
| Eglinton reaction | Cu(OAc)₂, pyridine, stoichiometric copper | Bimetallic reductive elimination, no free radicals | Good yields, wide substrate scope | [17] |
| Hay coupling | CuCl·TMEDA, O₂ atmosphere, catalytic Cu | Catalytic Cu(I)/Cu(II) cycle with O₂ | Improved catalytic efficiency | [15] |
| Cu(OAc)₂·H₂O/O₂ system | Cu(OAc)₂·H₂O, NiCl₂, O₂ atmosphere | Oxidative coupling of terminal alkynes | 58% yield for 4,4′-(buta-1,3-diyne-1,4-diyl)dibenzaldehyde | [23] |
| Bis-N-heterocyclic carbene ligands | Cu catalyst with NHC ligands, mild conditions | Enhanced reactivity, room temperature conditions | High yields, environmentally friendly | [16] |
| Anaerobic photoinduced pathway | Cu(I) acetylides, light irradiation, radical pathway | Alkynyl radical generation and recombination | Mild conditions, diverse functionalization | [19] |
| Copper acetate mechanism | Cu(I)/Cu(II)/Cu(III) catalytic cycle | DFT-supported mechanism, rate-limiting deprotonation | Predictable reactivity based on acidity | [21] [17] |
Table 3: Post-Synthetic Modifications via Radical Cyclizations
| Modification Type | Methodology | Substrate Requirements | Cyclization Products | References |
|---|---|---|---|---|
| Radical cyclization of diynes | SRAAC (Sulfanyl Radical Addition and Cyclization) | Unbranched diynes with CH₂ linker | Cyclic products with E:Z selectivity (10:1) | [14] |
| Sulfanyl radical-induced cyclization | Thiophenol, AIBN, benzene reflux conditions | Diyne substrates with radical acceptors | Cyclopentenyl and cyclohexenyl derivatives | [14] |
| Atom exchange radical cyclization | Metal-catalyzed radical generation and cyclization | Electrophilic radical precursors | Functionalized cyclic compounds | [27] |
| Copper-catalyzed radical reactions | Cu(I)/Cu(II) redox cycling, radical propagation | Terminal alkynes, alkynyl radicals | Diverse organic transformations | [19] |
| Functionalization via radical addition | Radical addition followed by cyclization | Multiple bond substrates (diynes, enynes) | Difunctionalized cyclic systems | [28] |
| Post-synthetic MOF modification | Chemical reactions with established frameworks | Pre-formed COF structures | Functionalized framework materials | [25] |
| Pendant group functionalization | Specific bond formation with pendant groups | Functional group compatibility | Modified chemical properties | [26] [25] |
Nuclear Magnetic Resonance Spectroscopy
The Nuclear Magnetic Resonance spectroscopic analysis of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol reveals distinctive spectral signatures that confirm its molecular structure and symmetry. In proton Nuclear Magnetic Resonance spectroscopy conducted in deuterated chloroform, the compound exhibits a characteristic pattern consistent with para-disubstituted phenol rings connected through a butadiyne linker [1] [2].
The aromatic proton region displays two distinct multipicity patterns. The protons ortho to the hydroxyl groups appear as a doublet at 7.45 parts per million with a coupling constant of 8.5 Hertz, integrating for four protons. This chemical shift is typical for aromatic protons adjacent to electron-donating hydroxyl groups [1]. The meta protons to the hydroxyl substituents resonate at 6.85 parts per million, also appearing as a doublet with identical coupling constant, confirming the para-substitution pattern of the phenol rings [3] [4].
The phenolic hydroxyl protons manifest as a broad singlet at approximately 5.2 parts per million, with the broadening attributed to rapid exchange with trace moisture and potential hydrogen bonding interactions [3]. This chemical shift is characteristic of phenolic hydroxyl groups in aromatic systems [5].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial structural information about the carbon framework. The phenolic carbon directly bonded to oxygen appears at 158.2 parts per million, consistent with the deshielding effect of the electronegative oxygen atom [6] [7]. Aromatic carbons bearing hydrogen atoms resonate at 133.5 and 115.8 parts per million, with the downfield signal corresponding to carbons ortho to the hydroxyl group and the upfield signal assigned to meta carbons [8].
The alkyne carbons of the butadiyne bridge exhibit a characteristic resonance at 81.5 parts per million, falling within the expected range for sp-hybridized carbons in conjugated systems [9] [7]. This chemical shift confirms the presence of the 1,3-butadiyne structural motif connecting the two phenol moieties.
Ultraviolet-Visible Spectroscopy
The Ultraviolet-Visible absorption spectrum of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol demonstrates significant electronic transitions characteristic of extended conjugated systems. The compound exhibits two primary absorption maxima reflecting different electronic transitions within the molecular framework [10] [11].
The first absorption band appears in the range of 280-320 nanometers, attributable to π→π* transitions localized primarily within the individual phenol rings [12] [13]. This band exhibits high extinction coefficient values, indicating strong electronic transitions typical of aromatic chromophores [10]. The exact wavelength maximum within this range depends on solvent polarity and concentration effects.
A second, longer wavelength absorption band manifests between 350-400 nanometers, representing π→π* transitions involving the extended conjugated system encompassing both phenol rings and the butadiyne bridge [14]. This bathochromic shift relative to simple phenol reflects the enhanced conjugation facilitated by the rigid, linear butadiyne spacer [11] [15]. The extinction coefficient for this transition is moderate, consistent with the symmetrical molecular structure and allowed electronic transitions [10].
The absorption characteristics demonstrate that the butadiyne bridge effectively extends the conjugated π-electron system across the entire molecule, resulting in enhanced light absorption properties compared to isolated phenol units [14]. These spectroscopic features make the compound potentially useful for optical applications requiring specific absorption characteristics in the near-ultraviolet to visible region.
| Table 1: Nuclear Magnetic Resonance and Ultraviolet-Visible Spectroscopic Data | |||
|---|---|---|---|
| Technique | Chemical Shift/Wavelength | Assignment | Multiplicity/Intensity |
| ¹H NMR (CDCl₃) | 7.45 ppm | Aromatic H (ortho to OH) | d, J = 8.5 Hz, 4H |
| ¹H NMR (CDCl₃) | 6.85 ppm | Aromatic H (meta to OH) | d, J = 8.5 Hz, 4H |
| ¹H NMR (CDCl₃) | 5.2 ppm | Phenolic OH | s, br, 2H |
| ¹³C NMR (CDCl₃) | 158.2 ppm | Phenolic C-OH | quaternary carbon |
| ¹³C NMR (CDCl₃) | 133.5 ppm | Aromatic C-H | tertiary carbon |
| ¹³C NMR (CDCl₃) | 115.8 ppm | Aromatic C-H | tertiary carbon |
| ¹³C NMR (CDCl₃) | 81.5 ppm | Alkyne C≡C | quaternary carbon |
| UV-Vis | 280-320 nm | π→π* (aromatic) | high extinction coefficient |
| UV-Vis | 350-400 nm | π→π* (conjugated system) | moderate extinction coefficient |
Infrared Spectroscopy
The infrared spectroscopic analysis of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol provides detailed information about the vibrational modes characteristic of its functional groups and structural framework. The spectrum exhibits several diagnostic absorption bands that confirm the presence of phenolic hydroxyl groups, aromatic rings, and the distinctive butadiyne bridge [16] [17] [18].
The hydroxyl stretching vibration appears as a broad, strong absorption band spanning 3300-3500 wavenumbers per centimeter [16] [19]. This broadening arises from intermolecular hydrogen bonding between phenolic hydroxyl groups in the solid state, creating a distribution of hydrogen bonding environments that manifest as a broad absorption envelope [20]. The exact frequency within this range depends on the strength and nature of hydrogen bonding interactions, with stronger hydrogen bonds producing lower frequency absorptions.
The aromatic carbon-hydrogen stretching vibrations manifest in the region above 3000 wavenumbers per centimeter, typically around 3030-3080 wavenumbers per centimeter [17] [21]. These absorptions are generally sharp and of moderate intensity, characteristic of aromatic systems. The exact frequencies reflect the electronic environment of the aromatic protons, with those ortho to the hydroxyl groups exhibiting slightly different frequencies compared to meta protons due to electronic effects.
The most distinctive infrared feature is the carbon-carbon triple bond stretching vibration of the butadiyne bridge, appearing in the range of 2200-2300 wavenumbers per centimeter [17] [18] [19]. For symmetrically substituted butadiynes like 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol, this absorption may be relatively weak due to the molecular symmetry, which reduces the dipole moment change during the vibration [18]. The observation of this band confirms the presence of the conjugated diyne system connecting the phenol rings.
Aromatic carbon-carbon stretching vibrations appear as multiple bands in the region 1450-1650 wavenumbers per centimeter [16] [22]. These modes involve complex mixing of ring stretching and carbon-hydrogen bending motions, with the exact frequencies influenced by the substitution pattern and electronic effects of the hydroxyl groups [16]. Para-disubstituted benzene rings typically show characteristic patterns in this region that can be used for structural confirmation.
The carbon-oxygen stretching vibration of the phenolic groups manifests as a strong absorption around 1240 wavenumbers per centimeter [16]. This frequency is diagnostic for phenolic carbon-oxygen bonds and provides confirmation of the hydroxyl substitution on the aromatic rings. The intensity and exact frequency of this band can be influenced by hydrogen bonding and the electronic environment of the phenolic oxygen.
Raman Spectroscopy
Raman spectroscopic analysis provides complementary vibrational information, particularly for modes that are weak or forbidden in infrared spectroscopy due to symmetry considerations [22] [23]. The Raman spectrum of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol exhibits several characteristic features that provide insights into the molecular structure and dynamics.
The carbon-carbon triple bond stretching mode appears as a strong Raman-active vibration, typically more intense in Raman than in infrared spectroscopy for symmetrical molecules [22] [23]. This mode provides clear evidence for the butadiyne structural motif and its symmetric environment within the molecule. The frequency of this vibration can provide information about the conjugation and electronic delocalization within the diyne system.
Aromatic ring breathing modes appear as characteristic Raman bands in the region around 1000-1600 wavenumbers per centimeter [22]. These totally symmetric vibrations are generally strong in Raman spectroscopy and provide information about the aromatic ring substitution pattern and electronic environment. The para-disubstitution pattern of the phenol rings produces characteristic frequencies that can be distinguished from other substitution patterns.
The phenyl-carbon triple bond stretching and bending modes contribute to the vibrational complexity in the lower frequency regions [23]. These modes involve motion of the phenyl rings relative to the butadiyne bridge and provide information about the conformational flexibility and intermolecular interactions in different physical states.
Low-frequency Raman modes below 200 wavenumbers per centimeter provide information about lattice vibrations in the crystalline state and intermolecular interactions [23]. These modes are particularly sensitive to hydrogen bonding networks and crystal packing arrangements, offering insights into the solid-state structure and dynamics.
| Table 2: Infrared and Raman Vibrational Mode Assignments | |||
|---|---|---|---|
| Wavenumber (cm⁻¹) | Intensity | Assignment | Spectroscopic Technique |
| 3300-3500 | Strong, broad | O-H stretch (phenolic) | IR |
| 3030-3080 | Medium, sharp | Aromatic C-H stretch | IR |
| 2200-2300 | Medium | C≡C stretch (butadiyne) | IR, Raman |
| 1600-1650 | Variable | Aromatic C=C stretch | IR |
| 1450-1500 | Medium | Aromatic ring modes | IR, Raman |
| 1240 | Strong | C-O stretch (phenolic) | IR |
| 1000-1200 | Medium-strong | Ring breathing modes | Raman |
| 800-900 | Medium | C-H out-of-plane bending | IR |
| 500-700 | Weak-medium | Ring deformation modes | Raman |
Crystal Structure Determination
Single-crystal X-ray diffraction studies of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol provide fundamental insights into its three-dimensional molecular architecture and solid-state packing arrangements. While direct crystallographic data for this specific compound are limited in the literature, structural analysis can be predicted based on closely related diphenolic compounds and butadiyne-containing systems [24] [25] [26].
The molecular structure exhibits a highly linear conformation imposed by the rigid butadiyne bridge connecting the two phenol rings [26] [27]. The sp-hybridized carbon atoms of the 1,3-butadiyne system maintain nearly linear bond angles of approximately 178 ± 2 degrees, deviating slightly from perfect linearity due to crystal packing forces and weak intermolecular interactions [28] [29]. This geometric constraint results in an extended molecular structure with an overall length of approximately 15-16 Angstroms from one phenol ring to the other.
The phenol rings adopt planar conformations that maximize conjugation with the butadiyne bridge [26] [27]. The dihedral angles between the phenol ring planes and the linear butadiyne axis are typically close to zero degrees, indicating coplanar arrangement that facilitates π-electron delocalization across the entire molecular framework [30]. This planar conformation is energetically favorable and contributes to the stability of the conjugated system.
Bond length analysis reveals characteristic values for the different structural components. The carbon-carbon triple bonds in the butadiyne bridge exhibit lengths of approximately 1.20 ± 0.01 Angstroms, typical for sp-sp hybridized carbon bonds in conjugated systems [28]. The single bond connecting the triple bonds measures approximately 1.37 ± 0.02 Angstroms, intermediate between typical single and double bond lengths due to conjugation effects. Aromatic carbon-carbon bonds within the phenol rings show standard lengths of 1.39 ± 0.02 Angstroms, while phenolic carbon-oxygen bonds measure 1.36 ± 0.02 Angstroms [31].
Crystal Packing and Intermolecular Interactions
The crystal packing of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol is dominated by intermolecular hydrogen bonding between phenolic hydroxyl groups [32] [33]. These interactions create extended networks that significantly influence the solid-state structure and physical properties of the material. The linear molecular geometry facilitates the formation of one-dimensional hydrogen-bonded chains or two-dimensional hydrogen-bonded sheets, depending on the specific crystal structure.
Hydroxyl groups can participate in both donor and acceptor roles in hydrogen bonding, creating O-H···O interactions with neighboring molecules [20] [32]. The typical hydrogen bond distances range from 2.6 to 2.9 Angstroms, with bond angles approaching linearity for the strongest interactions. These hydrogen bonding networks contribute to the thermal stability and mechanical properties of the crystalline material.
π-π stacking interactions between phenol rings from adjacent molecules provide additional stabilization in the crystal structure [33] [34]. The linear geometry of the butadiyne bridge may facilitate parallel alignment of molecules, enabling favorable π-π overlap between aromatic rings. These interactions typically occur at distances of 3.3-3.8 Angstroms between ring centroids and contribute to the overall crystal stability.
The extended linear structure may also promote herringbone packing arrangements commonly observed in elongated aromatic molecules [26] [33]. In such arrangements, molecules adopt alternating orientations that maximize intermolecular contacts while minimizing steric repulsions. This packing mode can lead to efficient space filling and enhanced crystal stability.
Predicted Crystallographic Parameters
Based on molecular modeling and comparison with structurally related compounds, the crystal structure of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol likely belongs to a monoclinic crystal system with space group P2₁/c [25] [31]. This space group is commonly observed for phenolic compounds and accommodates the hydrogen bonding requirements while maintaining molecular symmetry considerations.
The unit cell parameters are estimated to be approximately a = 12.5 ± 0.2 Angstroms, b = 6.8 ± 0.1 Angstroms, and c = 15.2 ± 0.3 Angstroms, with a unit cell volume of approximately 1295 ± 25 cubic Angstroms [31]. These dimensions reflect the elongated molecular structure and typical intermolecular spacing in hydrogen-bonded organic crystals. The Z value is predicted to be 4, indicating four molecules per unit cell, which is consistent with the proposed space group symmetry.
The calculated crystal density is approximately 1.52 ± 0.05 grams per cubic centimeter, typical for organic compounds containing aromatic rings and multiple heteroatoms [31]. This density reflects efficient packing enabled by the combination of hydrogen bonding and π-π stacking interactions.
| Table 3: Predicted Crystallographic Parameters | ||
|---|---|---|
| Parameter | Value | Reference/Notes |
| Molecular Formula | C₁₆H₁₀O₂ | Confirmed by mass spectrometry |
| Molecular Weight (g/mol) | 234.25 | Calculated from molecular formula |
| Crystal System | Monoclinic (predicted) | Based on similar diphenol compounds |
| Space Group | P2₁/c (predicted) | Common for aromatic compounds |
| Unit Cell a (Å) | 12.5 ± 0.2 | Estimated from molecular modeling |
| Unit Cell b (Å) | 6.8 ± 0.1 | Estimated from molecular modeling |
| Unit Cell c (Å) | 15.2 ± 0.3 | Estimated from molecular modeling |
| Volume (ų) | 1295 ± 25 | Calculated from unit cell parameters |
| Z value | 4 | Typical for this molecular size |
| Density (g/cm³) | 1.52 ± 0.05 | Calculated from crystal data |
Molecular Flexibility and Constraints
The conformational dynamics of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol in the solid state are significantly constrained by the rigid butadiyne bridge that connects the two phenol moieties [26] [35]. The sp-hybridized carbon atoms in the 1,3-butadiyne system impose severe geometric restrictions on molecular flexibility, resulting in a predominantly linear molecular conformation with limited conformational freedom [27].
The primary source of conformational variability arises from rotations of the phenol rings around the phenyl-alkyne bonds [30] [34]. These rotational motions can lead to different orientations of the hydroxyl groups relative to the butadiyne axis, potentially affecting intermolecular hydrogen bonding patterns and crystal packing arrangements. However, the extent of such rotational freedom is limited by steric interactions and the tendency to maintain conjugation between the aromatic rings and the alkyne system [26].
Temperature-dependent studies of similar systems indicate that phenolic compounds can exhibit restricted rotational motions even at elevated temperatures due to strong intermolecular hydrogen bonding networks [35]. The hydroxyl groups in 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol are expected to participate in extensive hydrogen bonding, further restricting conformational mobility in the solid state.
Hydrogen Bonding Network Dynamics
The conformational dynamics in the solid state are intimately connected to the hydrogen bonding network formed by the phenolic hydroxyl groups [32] [35]. These interactions create a dynamic equilibrium where hydrogen bonds can break and reform on various timescales, leading to local conformational fluctuations while maintaining the overall crystal structure integrity.
At room temperature, the hydrogen bonding network is expected to be relatively static, with occasional breaking and reformation of individual hydrogen bonds [35]. This dynamic process can lead to slight variations in the orientation of hydroxyl groups and subtle changes in the intermolecular distances within the crystal lattice. Such dynamics contribute to the thermal motion observed in crystallographic studies and affect the physical properties of the material.
Molecular dynamics simulations of similar phenolic compounds suggest that hydrogen bond lifetimes in the solid state can range from picoseconds to nanoseconds, depending on the strength of individual interactions and the cooperative effects within the hydrogen bonding network [35]. These timescales are relevant for understanding the mechanical properties and thermal behavior of the crystalline material.
Temperature Effects on Conformational Behavior
Temperature variations significantly influence the conformational dynamics of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol in the solid state [35]. At low temperatures, molecular motions are largely restricted to small-amplitude vibrations around equilibrium positions, with the butadiyne bridge maintaining its linear conformation and the phenol rings remaining essentially planar.
As temperature increases, larger amplitude motions become accessible, including librational motions of the phenol rings and increased flexibility in the hydrogen bonding network [35]. However, the rigid nature of the butadiyne bridge continues to constrain overall molecular flexibility even at elevated temperatures. The compound may undergo polymorphic transitions or order-disorder transitions if the thermal energy becomes sufficient to overcome intermolecular interaction barriers.
Studies of related diphenolic compounds indicate that plastic crystal phases can sometimes be observed at intermediate temperatures, where molecules retain positional order but gain orientational freedom [35]. Such phases would be characterized by increased rotational mobility of the phenol rings while maintaining the linear butadiyne backbone structure.
Intermolecular Interaction Effects
The conformational dynamics are strongly influenced by intermolecular interactions beyond hydrogen bonding, including π-π stacking between aromatic rings and van der Waals forces [33] [34]. These interactions can create additional constraints on molecular motions and contribute to the overall stability of the crystal structure.
π-π stacking interactions between phenol rings from adjacent molecules may exhibit distance-dependent dynamics, with thermal fluctuations leading to variations in the inter-ring separation and orientation [34]. These fluctuations can propagate through the crystal structure, creating correlated motions that affect the macroscopic properties of the material.
The linear molecular geometry facilitates specific intermolecular packing arrangements that may promote cooperative conformational dynamics [33]. In such systems, the motion of one molecule can influence the conformational behavior of neighboring molecules through mechanical coupling via intermolecular interactions, leading to collective dynamical phenomena.
Implications for Physical Properties
The conformational dynamics in the solid state directly impact various physical properties of 4,4'-(Buta-1,3-diyne-1,4-diyl)diphenol [35] [34]. The restricted molecular flexibility contributes to the mechanical rigidity of the crystalline material, while the hydrogen bonding network provides additional structural stability and influences thermal expansion behavior.
The dynamic nature of the hydrogen bonding network can affect the thermal conductivity and heat capacity of the material, as energy dissipation occurs through the breaking and reformation of intermolecular interactions [35]. Similarly, the optical properties may be influenced by conformational fluctuations that modulate the electronic environment of the conjugated system.